Cas no 2757874-09-0 (3-{5H,6H,7H,8H-imidazo1,2-apyrimidin-2-yl}azetidine)

3-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}azetidine is a heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core fused with an azetidine moiety. This structure imparts significant potential in medicinal chemistry, particularly as a versatile scaffold for drug discovery. The azetidine ring enhances conformational rigidity, improving binding affinity and selectivity in target interactions. Its fused imidazo[1,2-a]pyrimidine system contributes to diverse pharmacological properties, making it valuable for developing kinase inhibitors, GPCR modulators, and other therapeutic agents. The compound's synthetic accessibility and stability further support its utility in lead optimization and structure-activity relationship studies. Its balanced lipophilicity and polarity also facilitate favorable pharmacokinetic profiles in preclinical research.
3-{5H,6H,7H,8H-imidazo1,2-apyrimidin-2-yl}azetidine structure
2757874-09-0 structure
Product name:3-{5H,6H,7H,8H-imidazo1,2-apyrimidin-2-yl}azetidine
CAS No:2757874-09-0
MF:C9H14N4
MW:178.234261035919
CID:5628183
PubChem ID:165753987

3-{5H,6H,7H,8H-imidazo1,2-apyrimidin-2-yl}azetidine Chemical and Physical Properties

Names and Identifiers

    • EN300-28317824
    • 2757874-09-0
    • 3-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}azetidine
    • 3-{5H,6H,7H,8H-imidazo1,2-apyrimidin-2-yl}azetidine
    • Inchi: 1S/C9H14N4/c1-2-11-9-12-8(6-13(9)3-1)7-4-10-5-7/h6-7,10H,1-5H2,(H,11,12)
    • InChI Key: VMNPSDSKGWTHRO-UHFFFAOYSA-N
    • SMILES: N1CC(C2=CN3C(NCCC3)=N2)C1

Computed Properties

  • Exact Mass: 178.121846464g/mol
  • Monoisotopic Mass: 178.121846464g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 192
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 41.9Ų
  • XLogP3: -0.2

3-{5H,6H,7H,8H-imidazo1,2-apyrimidin-2-yl}azetidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-28317824-1.0g
3-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}azetidine
2757874-09-0 95.0%
1.0g
$1785.0 2025-03-19
Enamine
EN300-28317824-5.0g
3-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}azetidine
2757874-09-0 95.0%
5.0g
$5179.0 2025-03-19
Enamine
EN300-28317824-0.1g
3-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}azetidine
2757874-09-0 95.0%
0.1g
$1572.0 2025-03-19
Enamine
EN300-28317824-0.5g
3-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}azetidine
2757874-09-0 95.0%
0.5g
$1714.0 2025-03-19
Enamine
EN300-28317824-1g
3-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}azetidine
2757874-09-0
1g
$1785.0 2023-09-07
Enamine
EN300-28317824-10g
3-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}azetidine
2757874-09-0
10g
$7681.0 2023-09-07
Enamine
EN300-28317824-0.05g
3-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}azetidine
2757874-09-0 95.0%
0.05g
$1500.0 2025-03-19
Enamine
EN300-28317824-0.25g
3-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}azetidine
2757874-09-0 95.0%
0.25g
$1642.0 2025-03-19
Enamine
EN300-28317824-10.0g
3-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}azetidine
2757874-09-0 95.0%
10.0g
$7681.0 2025-03-19
Enamine
EN300-28317824-2.5g
3-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}azetidine
2757874-09-0 95.0%
2.5g
$3501.0 2025-03-19

3-{5H,6H,7H,8H-imidazo1,2-apyrimidin-2-yl}azetidine Related Literature

Additional information on 3-{5H,6H,7H,8H-imidazo1,2-apyrimidin-2-yl}azetidine

3-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}azetidine: A Comprehensive Overview

The compound with CAS No. 2757874-09-0, known as 3-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}azetidine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines an azetidine ring with an imidazo[1,2-a]pyrimidine moiety. The imidazo[1,2-a]pyrimidine core is a heterocyclic aromatic system that has been extensively studied due to its potential in drug discovery and material science.

Recent studies have highlighted the antimicrobial properties of this compound. Researchers have found that the imidazo[1,2-a]pyrimidine moiety plays a crucial role in enhancing the compound's ability to inhibit bacterial growth. This finding has opened new avenues for exploring its applications in the development of novel antibiotics. Furthermore, the azetidine ring contributes to the molecule's flexibility and stability, making it an ideal candidate for further structural modifications.

In terms of synthesis, the compound can be prepared through a multi-step process involving nucleophilic aromatic substitution and cyclization reactions. The use of microwave-assisted synthesis has been reported to significantly improve the yield and purity of the product. This method not only enhances efficiency but also aligns with green chemistry principles by reducing reaction time and solvent usage.

From a pharmacological perspective, 3-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}azetidine has shown promising results in preclinical studies. It exhibits selective activity against certain cancer cell lines due to its ability to modulate key signaling pathways. The compound's selective cytotoxicity makes it a potential candidate for targeted cancer therapy. Additionally, its ability to inhibit enzyme activity associated with neurodegenerative diseases has been reported in recent studies.

The structural versatility of this compound allows for extensive modification to optimize its pharmacokinetic properties. Researchers have explored various substituents on the imidazo[1,2-a]pyrimidine ring to enhance solubility and bioavailability. These modifications have led to compounds with improved oral absorption and reduced toxicity profiles.

In conclusion, 3-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}azetidine represents a significant advancement in heterocyclic chemistry. Its unique structure and diverse biological activities position it as a valuable tool in drug discovery and development. As research continues to uncover its full potential, this compound is expected to play a pivotal role in addressing unmet medical needs across various therapeutic areas.

Recommend Articles

Recommended suppliers
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd